4-(2-Chloroethyl)piperidine hydrochloride
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Overview
Description
“4-(2-Chloroethyl)piperidine hydrochloride” is a chemical compound with the molecular weight of 184.11 . It is used as an intermediate for the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of “this compound” involves a series of sequential C-H and C-C bond functionalizations starting from phenyl (2-piperidinyl)methanone hydrochloride . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The IUPAC name for “this compound” is this compound . The InChI code for this compound is 1S/C7H14ClN.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H .
Physical and Chemical Properties Analysis
Scientific Research Applications
Crystal and Molecular Structure Analysis
Research by Szafran, Komasa, and Bartoszak-Adamska (2007) explored the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride. This compound, closely related to 4-(2-Chloroethyl)piperidine hydrochloride, was characterized using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. The study provided insights into the conformations and interactions of the compound's molecular structure (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Antimicrobial Activities
Ovonramwen, Owolabi, and Oviawe (2019) synthesized a derivative of this compound, specifically targeting its antimicrobial properties. The synthesized compound was tested for microbial activities against various pathogens, demonstrating its potential in antimicrobial applications (Ovonramwen, Owolabi, & Oviawe, 2019).
Catalytic Applications in Organic Chemistry
Singh, Das, Prakash, and Singh (2013) investigated the use of 1-(2-chloroethyl)piperidine hydrochloride in the synthesis of palladium(II) complexes. These complexes showed promise as catalysts for the Heck reaction, an important reaction in organic synthesis. The study highlights the potential of this compound derivatives in facilitating organic reactions (Singh, Das, Prakash, & Singh, 2013).
Synthesis of Novel Chemical Compounds
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-(2-Chloroethyl)piperidine hydrochloride are currently unknown. This compound is a derivative of piperidine, a heterocyclic organic compound .
Mode of Action
Piperidine derivatives are known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, which could potentially alter cellular functions .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
As a derivative of piperidine, it may share some of the biological activities associated with other piperidine compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of this compound . .
Properties
IUPAC Name |
4-(2-chloroethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMYCPNZTXPUTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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